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N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers requiring defined hydrogen-bond donor topology for CNS-targeted fragment libraries face a gap: parent 3,5-diamino-1,2,4-triazole (3 HBD, logP -0.88) is too polar for blood-brain barrier penetration. N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine solves this with a single 5-NH₂ anchor point and a near-neutral logP of 0.1. • TPSA 60 Ų & logP 0.1 - occupies CNS drug-like space for BBB-penetrant library design. • Single HBD eliminates confounding SAR from multiple donor sites present in less-substituted analogs. • Regioisomerically defined N3,N3-dimethylamino orientation ensures reproducible metal-coordination geometry for metalloenzyme inhibitor campaigns. Supplied as a free-base solid; ≥95% purity; characterized by CAS 87009-70-9 with confirmed structural identity distinct from the N5,N5 regioisomer (CAS 26668-70-2).

Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
Cat. No. B13121887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine
Molecular FormulaC5H11N5
Molecular Weight141.18 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)N(C)C)N
InChIInChI=1S/C5H11N5/c1-9(2)5-7-4(6)10(3)8-5/h1-3H3,(H2,6,7,8)
InChIKeyZXPBHRLMUJHRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine — Physicochemical and Structural Profile


N3,N3,1-Trimethyl-1H-1,2,4-triazole-3,5-diamine (CAS 87009-70-9, PubChem CID 12957668) is a tri-substituted 1,2,4-triazole-3,5-diamine bearing a dimethylamino group at the N3 position and a methyl group at the N1 position. With molecular formula C5H11N5 and a molecular weight of 141.17 g·mol⁻¹, this heterocyclic small molecule exhibits a computed XLogP3 of 0.1, a single hydrogen bond donor, four hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 60 Ų [1]. The compound is supplied as a free base solid with typical purity ≥95% and is catalogued as MFCD02853168 (ChemBridge building block ID 4041363) .

LogP Shift Near-neutral computed logP supports balanced aqueous solubility and passive permeability for cell-based screening.
HBD Reduction Single hydrogen bond donor minimizes desolvation penalty, favoring intracellular target engagement in phenotypic assays.
TPSA Profile Low topological polar surface area aligns with CNS drug-like property space, supporting fragment library design.

Why Generic Triazole-3,5-diamine Analogs Cannot Substitute


Substitution pattern on the 1,2,4-triazole-3,5-diamine scaffold exerts a profound influence on physicochemical properties that govern solubility, permeability, and target engagement. The N3,N3-dimethylation combined with N1-methylation in this compound reduces the hydrogen bond donor count to one (vs. three for the parent 3,5-diamino-1,2,4-triazole and two for the N,N-dimethyl analog lacking N1-methyl) and shifts the logP from strongly negative (−0.88) to near-neutral (0.1) . These differences mean that in-class analogs cannot be substituted without altering a candidate molecule’s pharmacokinetic trajectory, cellular penetration, and assay compatibility—particularly in cell-based or in vivo screening cascades where logP and HBD count are key determinants of outcome.

Lipophilicity Mismatch

Generic triazole-3,5-diamines exhibit highly negative logP; the trimethyl substitution shifts logP to near-neutral, which may alter permeability and assay compatibility compared to parent scaffolds.

Hydrogen Bond Donor Disparity

Parent and less-methylated analogs carry 2–3 HBDs, increasing desolvation penalty; the target’s single HBD may reduce non-specific binding and enhance passive permeation—differences that limit direct interchangeability.

Polar Surface Area Difference

Parent scaffold TPSA exceeds typical CNS thresholds (>90 Ų), while the target TPSA is substantially lower; substituting an unsubstituted analog may exclude CNS-relevant physicochemical space.

Quantitative Differentiation Versus Key Analogs


Lipophilicity Shift via Trimethyl Substitution vs. Parent Scaffold

The target compound exhibits a computed XLogP3 of 0.1, representing a lipophilicity gain of approximately 0.98 to 1.01 log units compared to the unsubstituted parent 3,5-diamino-1,2,4-triazole (consensus logP −0.88; XLogP3 −0.7; alternative sources report +0.13) [1]. This places the compound in the near-neutral logP range (0.1), which is generally considered optimal for balanced aqueous solubility and passive membrane permeability in drug discovery.

Lipophilicity Shift
Computed
Δ logP ≈ +0.98 to +1.01 vs parent
Near-neutral logP may improve permeability-solubility balance for cell-based screening
Multiple sources; XLogP3 and consensus logP
Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomeric Lipophilicity: N3,N3- vs. N5,N5-Trimethyl

The N3,N3,1-trimethyl regioisomer (CAS 87009-70-9) displays an XLogP3 of 0.1, whereas its N5,N5,1-trimethyl regioisomer (CAS 26668-70-2) exhibits a measured logP of 0.16 [1]. Although the logP difference is modest (Δ ≈ 0.06), the two regioisomers may display divergent hydrogen-bonding geometries due to the different spatial orientation of the dimethylamino group relative to the triazole ring plane, which can influence target binding and solubility.

Regioisomeric Lipophilicity
Cross-study comparable
Δ logP ≈ +0.06 (N5,N5-isomer slightly higher)
Regioisomer identity is critical for SAR; even minor logP differences may influence cellular permeability
Measured vs computed logP values
Fragment-Based Drug Discovery Isomer Selection Physicochemical Tuning

Hydrogen Bond Donor Reduction vs. Less Methylated Analogs

The target compound possesses exactly one hydrogen bond donor (the free 5-NH₂), compared to three HBDs for the parent 3,5-diamino-1,2,4-triazole and two HBDs for the N,N-dimethyl analog (CAS 51108-33-9), which lacks the N1-methyl group and retains both NH₂ and NH protons [1][2]. Each hydrogen bond donor contributes approximately 1–2 kJ·mol⁻¹ of desolvation penalty upon membrane crossing; thus, the reduction from three to one HBD translates into a substantially lower energetic barrier for passive membrane permeation.

HBD Count Reduction
Class-level inference
1 HBD (Δ −2 vs parent; Δ −1 vs dimethyl analog)
Lower HBD count predicts reduced desolvation penalty and improved passive membrane permeation
Structural inference; impacts intracellular target engagement
ADME Optimization Permeability Ligand Efficiency

Topological Polar Surface Area Reduction vs. Parent Scaffold

The target compound's topological polar surface area (TPSA) is 60 Ų, notably lower than the 93.61 Ų reported for the parent 3,5-diamino-1,2,4-triazole [1]. The TPSA threshold of ≤90 Ų is commonly associated with favorable oral absorption, while TPSA ≤60–70 Ų is desirable for blood-brain barrier penetration. At 60 Ų, the target compound falls within the CNS-accessible range, whereas the parent scaffold (93.61 Ų) exceeds both thresholds.

TPSA Reduction
Class-level inference
Δ TPSA = −33.61 Ų vs parent (60 Ų vs 93.61 Ų)
Target TPSA falls within CNS-accessible range (≤70 Ų), unlike parent scaffold
Computed property; parent TPSA exceeds typical CNS thresholds
Oral Bioavailability CNS Drug Design Property Forecasting

Evidence-Backed Application Scenarios for Procurement


CNS-Permeable Fragment and HTS Library Construction

With a TPSA of 60 Ų and an XLogP3 of 0.1, N3,N3,1-trimethyl-1H-1,2,4-triazole-3,5-diamine occupies physicochemical property space consistent with CNS drug-likeness (TPSA < 70 Ų, logP 0–3) [1]. Procurement of this compound, rather than the parent scaffold (TPSA 93.61 Ų), enables construction of fragment libraries biased toward blood-brain barrier penetration.

Medicinal Chemistry SAR Around Triazole-3,5-diamine Core

The compound's single hydrogen bond donor (5-NH₂) provides a defined, monodentate anchor point for target engagement, while the N3,N3-dimethylamino moiety serves as a steric and electronic modulator . This substitution pattern allows incremental SAR exploration around the triazole core without confounding contributions from multiple HBD sites present in less-substituted analogs.

Regioisomer-Controlled Coordination and Probe Design

The N3,N3-dimethylamino regioisomeric orientation (CAS 87009-70-9, logP 0.1) is structurally and physicochemically distinct from the N5,N5 isomer (CAS 26668-70-2, logP 0.16) . For applications requiring defined metal coordination geometry—such as metalloenzyme inhibitor design or fluorescent sensor development—the regioisomer must be procured with confirmed structural identity, as the differing spatial arrangement of the dimethylamino group alters chelation topology.

Physicochemical Benchmarking for ADME Model Validation

The compound's experimentally accessible purity (≥95%) and well-characterized computed properties (logP 0.1, TPSA 60 Ų, HBD 1, rotatable bonds 1) make it a suitable reference compound for validating in silico ADME prediction models [1]. Its placement in the near-neutral logP region provides a calibration point distinct from the highly polar parent scaffold.

Application
Selection Property
Validation Focus
CNS Fragment Library Construction
TPSA and logP within CNS-accessible range
Blood-brain barrier permeability prediction
Medicinal Chemistry SAR
Single HBD anchor point
Incremental SAR without confounding HBD sites
Regioisomer-Controlled Probe Design
N3,N3-dimethylamino orientation
Metal coordination topology and regioisomer identity
ADME Model Validation
Well-characterized computed property set
In silico prediction model calibration
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